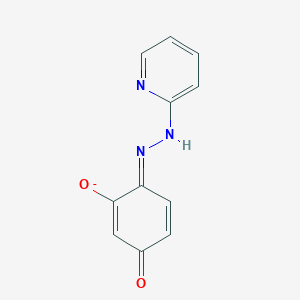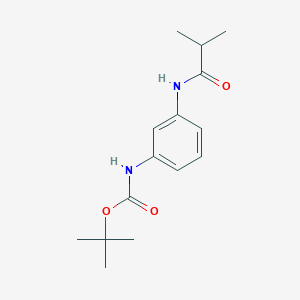![molecular formula C16H17BrN2O5S B268791 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B268791.png)
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceuticals for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in Phase I clinical trials for the treatment of B-cell malignancies and solid tumors.
Mecanismo De Acción
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate B-cell development and function. By inhibiting BTK, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide disrupts the survival and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have potent antitumor activity in preclinical models of cancer, with minimal toxicity to normal cells. The compound has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a critical role in the immune response against cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has several advantages for use in lab experiments. Firstly, the compound has high potency and selectivity for BTK, which allows for precise targeting of cancer cells. Secondly, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, there are also limitations to the use of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for the development of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide as an anticancer agent. Firstly, the compound could be tested in combination with other targeted therapies or immunotherapies, to further enhance its antitumor activity. Secondly, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide could be tested in additional types of cancer, such as breast cancer and lung cancer, to evaluate its efficacy in different tumor types. Finally, the pharmacokinetic properties of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide could be further optimized to improve its clinical efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the introduction of the sulfonyl group, which is achieved through a nucleophilic substitution reaction. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death through apoptosis. In addition, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have synergistic effects when combined with other anticancer agents, such as rituximab and venetoclax.
Propiedades
Nombre del producto |
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide |
|---|---|
Fórmula molecular |
C16H17BrN2O5S |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
5-bromo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O5S/c17-15-8-7-14(24-15)16(20)19-11-3-5-13(6-4-11)25(21,22)18-10-12-2-1-9-23-12/h3-8,12,18H,1-2,9-10H2,(H,19,20) |
Clave InChI |
BSHNJQBRRJLGEV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
SMILES canónico |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)

methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)